2,4-Dimethylthiazol-5-amine

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

2,4-Dimethylthiazol-5-amine (CAS 856568-04-2), also referred to as 5-amino-2,4-dimethylthiazole, is a heterocyclic primary aromatic amine with the molecular formula C5H8N2S and a molecular weight of 128.20 g/mol. It features a 1,3-thiazole core substituted with methyl groups at the 2- and 4-positions and a primary amine at the 5-position, giving it a predicted pKa of 6.10 ± 0.10 and a predicted density of 1.198 ± 0.06 g/cm³.

Molecular Formula C5H8N2S
Molecular Weight 128.2 g/mol
CAS No. 856568-04-2
Cat. No. B033106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylthiazol-5-amine
CAS856568-04-2
Molecular FormulaC5H8N2S
Molecular Weight128.2 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)N
InChIInChI=1S/C5H8N2S/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3
InChIKeyQYUDQIWSDAOUAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylthiazol-5-amine (CAS 856568-04-2): Procurement-Relevant Identity and Core Characteristics


2,4-Dimethylthiazol-5-amine (CAS 856568-04-2), also referred to as 5-amino-2,4-dimethylthiazole, is a heterocyclic primary aromatic amine with the molecular formula C5H8N2S and a molecular weight of 128.20 g/mol . It features a 1,3-thiazole core substituted with methyl groups at the 2- and 4-positions and a primary amine at the 5-position, giving it a predicted pKa of 6.10 ± 0.10 and a predicted density of 1.198 ± 0.06 g/cm³ . The compound is commercially supplied as a free base (typical purity ≥95%) and as a hydrochloride salt (CAS 856353-37-2) with enhanced aqueous solubility [1]. It functions primarily as a versatile synthetic building block in medicinal chemistry, most notably for generating kinase-focused compound libraries and corticotropin-releasing factor (CRF) receptor antagonist scaffolds [2].

Why Generic Thiazole-Amine Substitution Is Not Viable for 2,4-Dimethylthiazol-5-amine-Dependent Workflows


Substituting 2,4-dimethylthiazol-5-amine with a closely related thiazole-amine isomer, such as 2-amino-4,5-dimethylthiazole (CAS 2289-75-0), leads to fundamentally different chemical reactivity and biological target engagement due to the altered position of the primary amine nucleophile. The 5-amino position enables specific C–N and C–C bond-forming reactions that are geometrically inaccessible to the 2-amino regioisomer, as demonstrated by its distinct role in forming [2,1-f][1,2,4]triazinone CRF antagonist scaffolds [2]. Furthermore, the 2,4-dimethyl-5-amino substitution pattern is a validated hinge-binding motif in multiple kinase crystal structures (CDK2, PDE10), while the 4,5-dimethyl-2-amino isomer engages entirely different binding modes [3]. Generic interchange between these isomers without re-validating synthetic routes and biological activity profiles introduces a high risk of synthetic failure and misleading structure-activity relationship (SAR) data [1].

Quantitative Differentiation Evidence for 2,4-Dimethylthiazol-5-amine (CAS 856568-04-2) Versus Close Analogs


Regioisomeric Purity and Synthetic Utility: 2,4-Dimethyl-5-amine vs. 4,5-Dimethyl-2-amine

2,4-Dimethylthiazol-5-amine (CAS 856568-04-2) and its regioisomer 2-amino-4,5-dimethylthiazole (CAS 2289-75-0) share the identical molecular formula (C5H8N2S, MW 128.20) but are chemically non-interchangeable. The 5-amine position in the target compound places the nucleophilic –NH2 group directly on the thiazole ring carbon between the sulfur and the C-4 methyl, creating a unique electronic environment and steric accessibility for Pd-catalyzed cross-coupling and heterocycle annulation reactions . In contrast, the 2-amino isomer has the amine attached to the carbon between nitrogen and sulfur, which dramatically alters its reactivity and H-bonding geometry in biological targets [1]. This positional difference is critical in kinase inhibitor design: crystal structures of CDK2 co-crystallized with 4-(2,4-dimethyl-thiazol-5-yl)-pyrimidin-2-ylamine (PDB: 1PXJ) confirm that the 2,4-dimethyl-5-yl fragment makes specific hinge-region hydrogen bonds that would be geometrically impossible for a 4,5-dimethyl-2-yl isomer [2].

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

Kinase Hinge-Binding Scaffold: Structural Biology Validation of 2,4-Dimethylthiazol-5-yl Fragment in CDK2 and PDE10 Co-Crystal Structures

The 2,4-dimethylthiazol-5-yl fragment has been validated as an ATP-competitive kinase hinge-binding motif through multiple publicly deposited co-crystal structures. In the CDK2 co-crystal structure (PDB: 1PXJ, resolution 2.3 Å), 4-(2,4-dimethyl-thiazol-5-yl)-pyrimidin-2-ylamine binds in the ATP pocket with the thiazole ring engaging the hinge region via specific hydrogen bonds [1]. The 2,4-dimethyl substitution pattern was essential for this binding mode; the primary publication by Wu et al. (2003) describes a family of 4-heteroaryl-2-amino-pyrimidine CDK2 inhibitors with IC50 values ranging from 0.9 to 17 μM, with the 2,4-dimethylthiazole-containing analog being among those selected for X-ray analysis [2]. The same 2,4-dimethylthiazol-5-yl fragment also appears in PDE10A inhibitor co-crystal structures (PDB: 5C2H, 5C2E), where the N-[(2,4-dimethylthiazol-5-yl)methyl] substituent occupies a distinct hydrophobic sub-pocket [3]. This multi-target structural validation distinguishes the 2,4-dimethyl-5-amino thiazole scaffold from regioisomeric or mono-substituted aminothiazoles that lack comparable crystallographic evidence of productive hinge binding [4].

Structural Biology Kinase Drug Discovery X-ray Crystallography

Hydrochloride Salt Form: Aqueous Solubility Advantage for Biological Assay Compatibility

The free base form of 2,4-dimethylthiazol-5-amine, like many aminothiazoles, has intrinsically low aqueous solubility that can limit its utility in biochemical and cell-based assays. The hydrochloride salt (CAS 856353-37-2, molecular formula C5H9ClN2S, MW 164.66 g/mol) is specifically manufactured to address this limitation . The salt form provides substantially improved aqueous solubility enabling higher compound concentrations in biologically relevant buffers, a property not uniformly available for all aminothiazole regioisomers as commercial hydrochloride salts . The dihydrochloride form (CAS 2126178-37-6) is also available for applications requiring even greater solubility [1]. The pKa of the free base (6.10 ± 0.10, predicted) indicates that protonation and salt formation occur readily under mildly acidic conditions, consistent with the observed solubility enhancement . This formulation flexibility—free base, monohydrochloride, or dihydrochloride—allows procurement tailored to specific assay conditions and is a practical differentiator when compared to single-form aminothiazole analogs.

Drug Discovery Assay Development Salt Selection

CRF Antagonist Scaffold: Documented Use as Key Intermediate for Triazinone CRF1 Receptor Antagonists

2,4-Dimethylthiazol-5-amine is explicitly documented as a key synthetic intermediate in the preparation of [2,1-f][1,2,4]triazin-4(3H)-one compounds that function as corticotropin-releasing factor (CRF) receptor antagonists [1]. This specific application leverages the 5-amine position for annulation chemistry that is not accessible to 2-aminothiazole regioisomers. The CRF1 receptor is a validated target for stress-related disorders including major depression and anxiety, and several aminothiazole-derived CRF antagonists have demonstrated potent activity in the low nanomolar range [2]. For example, structurally related CRF1 antagonists containing thiazole moieties have shown IC50 values of 7.1 nM in functional cAMP accumulation assays in human IMR32 cells [3]. While the quantitative receptor binding data corresponds to advanced derivatives rather than the building block itself, the documented utility of 2,4-dimethylthiazol-5-amine in this specific therapeutic context provides a procurement rationale not available for generic or regioisomeric aminothiazoles lacking established CRF antagonist synthetic pathways [1][2].

CNS Drug Discovery GPCR Antagonists CRF1 Receptor

High-Value Application Scenarios for 2,4-Dimethylthiazol-5-amine (CAS 856568-04-2) Procurement


Structure-Guided Kinase Inhibitor Fragment Elaboration Campaigns

Medicinal chemistry teams conducting fragment-based or structure-guided kinase drug discovery can procure 2,4-dimethylthiazol-5-amine as a validated hinge-binding fragment with pre-existing co-crystal structures in CDK2 (PDB: 1PXJ, 1PXL, 2C5V) and PDE10A (PDB: 5C2H, 5C2E) . The free amine at position 5 serves as a direct synthetic handle for elaboration into pyrimidine-based kinase inhibitors via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, while the 2,4-dimethyl substitution provides the optimal steric and electronic profile for ATP-pocket complementarity [1]. The availability of the hydrochloride salt form (CAS 856353-37-2) facilitates direct use in biochemical kinase inhibition assays without additional formulation steps .

CRF1 Receptor Antagonist Lead Optimization Programs

CNS drug discovery groups targeting the CRF1 receptor for stress-related psychiatric indications can utilize 2,4-dimethylthiazol-5-amine as the starting material for constructing [2,1-f][1,2,4]triazin-4(3H)-one CRF antagonist scaffolds, as documented by commercial vendors supplying this specific intermediate . The 5-amine position enables the key annulation chemistry that forms the triazinone core, a transformation not accessible to 2-amino-substituted thiazole regioisomers [1]. Reference CRF1 antagonists within this chemotype have achieved functional IC50 values as low as 7.1 nM in human IMR32 cell-based cAMP assays, demonstrating the potential of this scaffold for generating potent tool compounds and lead series .

Combinatorial Library Synthesis for Kinase Selectivity Profiling

Computational chemistry and high-throughput synthesis groups can procure 2,4-dimethylthiazol-5-amine in multi-gram quantities (commercially available at ≥95% purity from multiple vendors) for the parallel synthesis of focused kinase inhibitor libraries . The 2,4-dimethylthiazol-5-yl fragment has demonstrated broad kinase target engagement, appearing in 34 distinct PDB structures across CDK, JAK, EGFR, and MYLK kinase families in the KLIFS database [1]. This polypharmacological profile makes the fragment an ideal core for generating diversity-oriented kinase libraries aimed at selectivity profiling, where the 5-amine serves as a versatile diversification point for amide coupling, reductive amination, or heterocycle formation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethylthiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.